N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide
Description
N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide is a synthetic compound that combines a piperidine ring with an indolizine scaffold. The presence of a fluorobenzoyl group and a carboxamide moiety adds to its chemical complexity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Properties
IUPAC Name |
N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c22-19-7-2-1-6-18(19)21(27)24-11-8-16(9-12-24)23-20(26)15-13-17-5-3-4-10-25(17)14-15/h1-7,10,13-14,16H,8-9,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSNZYWJAMMUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN3C=CC=CC3=C2)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 2-fluorobenzoyl chloride and the piperidine intermediate.
Synthesis of the Indolizine Scaffold: The indolizine ring can be formed through a cyclization reaction involving a suitable precursor such as 2-aminopyridine.
Coupling Reaction: The final step involves coupling the fluorobenzoyl-piperidine intermediate with the indolizine scaffold using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorobenzoyl group.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indolizine scaffold is known for its biological activity, and the addition of the fluorobenzoyl group may enhance its interaction with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. The combination of the piperidine and indolizine rings suggests possible applications in treating neurological disorders or as an anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide involves its interaction with specific molecular targets. The indolizine scaffold is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds like indolizine-2-carboxylic acid and its derivatives share a similar core structure.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and its analogs have similar piperidine rings.
Fluorobenzoyl Compounds: Compounds like 2-fluorobenzoyl chloride and its derivatives share the fluorobenzoyl group.
Uniqueness
N-[1-(2-fluorobenzoyl)piperidin-4-yl]indolizine-2-carboxamide is unique due to the combination of the indolizine scaffold with the piperidine ring and the fluorobenzoyl group. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
